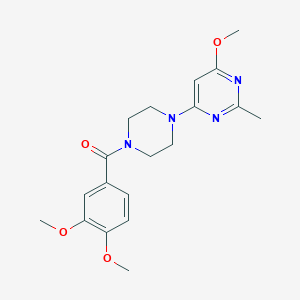

(3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-13-20-17(12-18(21-13)27-4)22-7-9-23(10-8-22)19(24)14-5-6-15(25-2)16(11-14)26-3/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYZYPWZPUBCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures such as the dimethoxyphenyl and piperazine components[_{{{CITATION{{{_3{4- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2. One common synthetic route includes the following steps:

Preparation of 3,4-Dimethoxyphenyl Derivative: : This can be achieved through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Synthesis of Piperazine Derivative: : Piperazine can be synthesized through the reaction of diethanolamine with ammonia under high pressure and temperature.

Coupling Reaction: : The dimethoxyphenyl derivative and the piperazine derivative are then coupled using a suitable coupling reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy (-OCH₃) and pyrimidine groups are primary sites for oxidation:

-

Methoxy Group Oxidation :

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 3,4-dimethoxyphenyl moiety undergoes sequential demethylation, forming catechol derivatives. Further oxidation converts these intermediates into ortho-quinones.Example :

-

Pyrimidine Ring Oxidation :

The pyrimidine ring’s electron-rich nitrogen atoms facilitate oxidation. Treatment with H₂O₂ in acetic acid yields N-oxide derivatives.

Reduction Reactions

The ketone and nitro-like groups (if present) are susceptible to reduction:

-

Ketone Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the methanone group to a secondary alcohol: -

N-Oxide Reduction :

Pyrimidine N-oxides are reduced back to the parent pyrimidine using Zn/HCl .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic and heterocyclic sites:

Aromatic Electrophilic Substitution

The 3,4-dimethoxyphenyl ring undergoes nitration or halogenation at the para position relative to methoxy groups:

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3,4-Dimethoxy-5-nitrophenyl derivative |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | 3,4-Dimethoxy-5-bromophenyl derivative |

Pyrimidine Nucleophilic Substitution

The 6-methoxy-2-methylpyrimidin-4-yl group participates in nucleophilic displacement. For example, methoxy groups react with amines under acidic conditions :

Piperazine Alkylation/Acylation

The piperazine nitrogen can undergo alkylation or acylation. For instance, reaction with ethyl chloroacetate introduces an ester side chain:

Methoxy Demethylation

Selective demethylation of methoxy groups is achieved with BBr₃ in CH₂Cl₂, yielding hydroxyl groups for further derivatization.

Comparative Reactivity with Analogues

Reactivity trends for similar compounds are summarized below:

Key findings:

-

Methoxy groups enhance oxidation susceptibility compared to chloro substituents .

-

Pyrimidine rings exhibit higher nucleophilic substitution rates than benzene derivatives .

Mechanistic Insights

-

Oxidation Pathways : Methoxy groups act as electron donors, stabilizing radical intermediates during oxidation.

-

Substitution Selectivity : Steric hindrance from the 2-methyl group on the pyrimidine ring directs substitutions to the 6-position .

Experimental Data

Table 1 : Yield optimization for pyrimidine methoxy substitution

| Amine | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Aniline | HCl | 80°C | 72 |

| Benzylamine | TFA | 60°C | 85 |

| Piperidine | None | 25°C | 68 |

Key Observation : Acidic conditions improve yields by protonating the pyrimidine ring, enhancing electrophilicity .

Aplicaciones Científicas De Investigación

Pharmacological Potential

The compound exhibits potential as a pharmaceutical agent due to its structural features that suggest interactions with various biological targets. The presence of the piperazine moiety is particularly notable for its role in drug design, as it is commonly found in numerous therapeutic agents.

Key Pharmacological Activities:

- Antidepressant Effects: Compounds with similar piperazine structures have shown efficacy in treating depression by modulating neurotransmitter systems.

- Anticancer Properties: The compound's ability to inhibit certain cancer cell pathways has been suggested based on structural analogs that demonstrate anti-proliferative effects.

Research indicates that the compound may exhibit several biological activities, including:

- Antimicrobial Activity: Similar compounds have been evaluated for their ability to inhibit bacterial and fungal growth.

- Anti-inflammatory Effects: The methoxy groups may contribute to anti-inflammatory properties through modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Table 2: Structural Comparisons

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | Piperazine ring with methoxy substitutions | Potential antidepressant and anticancer |

| (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone | Piperazine ring with methylsulfonyl group | Antidepressant properties |

| Pyridinone Derivatives | Various substituents on pyridine core | Anti-inflammatory effects |

Case Study 1: Anticancer Activity

A study focused on related compounds demonstrated significant anti-proliferative activity against breast cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell survival. This suggests that (3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone may possess similar capabilities, warranting further investigation into its anticancer properties.

Case Study 2: Neuropharmacology

Research into piperazine derivatives has revealed their potential as neuroprotective agents. Compounds similar to the one have shown promise in modulating neurotransmitter systems, highlighting the need for detailed studies on this compound's effects on neurological disorders.

Mecanismo De Acción

The mechanism by which (3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action would depend on the specific application and target system.

Comparación Con Compuestos Similares

(3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds include:

3,4-Dimethoxyphenylpiperazine derivatives: : These compounds have similar phenyl and piperazine moieties but may differ in the substituents on the phenyl ring or the pyrimidinyl group.

Pyrimidinylpiperazine derivatives: : These compounds feature the pyrimidinyl group attached to a piperazine ring, with variations in the substituents on the pyrimidinyl ring.

The uniqueness of (3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Actividad Biológica

The compound (3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone , also known by its CAS number 941902-90-5 , is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a methanone moiety, piperazine ring, and various aromatic and heterocyclic components, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 372.4 g/mol . Its structure can be represented as follows:

| Component | Description |

|---|---|

| CAS Number | 941902-90-5 |

| Molecular Formula | C₁₉H₂₄N₄O₄ |

| Molecular Weight | 372.4 g/mol |

| Key Functional Groups | Methanone, Piperazine, Aromatic rings |

Biological Activity Overview

The biological activity of the compound has not been extensively studied in isolation; however, the structural components suggest potential activities in various pharmacological areas:

- Antitumor Activity : Compounds containing piperazine and pyrimidine derivatives have shown promising antitumor properties. For instance, studies on similar structures indicate significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The presence of methoxy groups and heterocycles often correlates with enhanced antimicrobial activity. Research on related compounds has demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may exhibit similar properties .

- CNS Activity : The piperazine moiety is frequently associated with central nervous system (CNS) activity, including anxiolytic and antidepressant effects. Similar compounds have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds known for their biological activities:

Q & A

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on coupling reactions (e.g., amide or urea bond formation) between the 3,4-dimethoxyphenyl and pyrimidinyl-piperazine moieties. Key steps include:

- Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates, as seen in structurally related piperazine-methanone derivatives .

- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol to isolate high-purity crystals.

- Reaction Monitoring : Utilize LC-MS to track intermediate formation and minimize side products.

Reference protocols from analogous compounds suggest yields >70% with purity ≥95% after optimization .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 3.8–4.0 ppm for methoxy groups, δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]⁺ ~425–450 Da).

- Computational Analysis :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps, critical for understanding reactivity .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2B for eye irritation) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols (OSHA HCS guidelines for respiratory protection) .

- Spill Management : Collect solid residues in sealed containers; avoid water rinsing to prevent environmental contamination .

- Storage : Keep in airtight containers at 2–8°C, away from light, to maintain stability .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the biological activity of this compound in vitro?

Methodological Answer:

- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition assays.

- Controls : Include positive controls (e.g., known kinase inhibitors for pyrimidine-targeted studies) and solvent-only negative controls .

- Replicates : Perform triplicate experiments with randomized block designs to minimize batch effects (as in ’s split-plot framework) .

- Cell Viability : Parallel MTT assays to rule out cytotoxicity at tested concentrations .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., cell line specificity, serum concentration differences) .

- Assay Standardization : Replicate experiments under harmonized conditions (pH, temperature, incubation time) to isolate compound-specific effects.

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity discrepancies .

Q. What advanced methodologies are recommended for studying the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Profiling :

- BBB Penetration : Perform PAMPA-BBB assays; logPe values >–5.0 suggest central nervous system activity .

- Protein Binding : Use equilibrium dialysis to measure free fraction (%) in serum albumin solutions .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in solubility data reported for this compound?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry to detect precipitate formation.

- pH Dependence : Measure solubility at pH 2.0 (simulated gastric fluid) vs. pH 7.4 (physiological buffer) to assess ionization effects .

- Temperature Control : Ensure consistent testing at 25°C to avoid thermal degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.